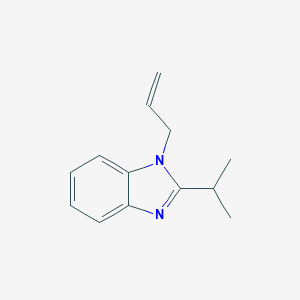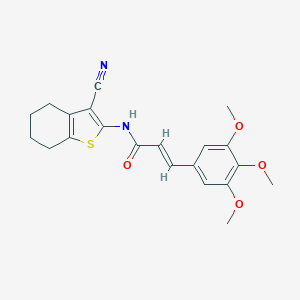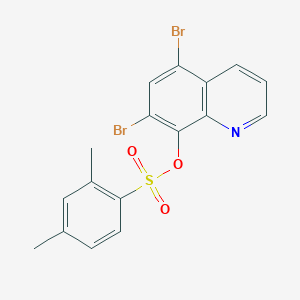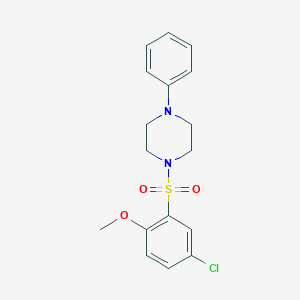
2-Propan-2-yl-1-prop-2-enylbenzimidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-1-prop-2-enylbenzimidazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propan-2-yl-1-prop-2-enylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-yl-1-prop-2-enylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antivirenmittel
Benzimidazolderivate wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen, die 2-Propan-2-yl-1-prop-2-enylbenzimidazol ähneln, haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Flexibilität des Benzimidazols ermöglicht die Synthese verschiedener Derivate, die für die Entwicklung antiviraler Medikamente optimiert werden können.
Landwirtschaft: Pflanzenwachstumsregulatoren
Indolderivate, die ein gemeinsames strukturelles Motiv mit Benzimidazolverbindungen teilen, beeinflussen bekanntermaßen das Pflanzenwachstum. Indol-3-essigsäure beispielsweise ist ein Pflanzenhormon, das aus Tryptophan hergestellt wird und eine entscheidende Rolle bei der Pflanzenentwicklung spielt . Benzimidazolderivate könnten möglicherweise synthetisiert werden, um diese Pflanzenhormone zu imitieren oder zu beeinflussen.
Materialwissenschaft: Intelligente Materialien
Die Forschung hat das Potenzial bestimmter Materialien gezeigt, bei Sonneneinstrahlung kühler als ihre Umgebung zu bleiben. Obwohl dies nicht direkt mit Benzimidazol zusammenhängt, zeigt dies das breitere Potenzial chemischer Verbindungen bei der Entwicklung intelligenter Materialien für Anwendungen in Bekleidung, Bauwesen, Autodesign und Lebensmittellagerung .
Wirkmechanismus
Target of Action
The primary targets of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, like other benzimidazole derivatives, are likely to be various enzymes and proteins involved in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which plays a crucial role in the survival of cancer cells .
Mode of Action
2-Propan-2-yl-1-prop-2-enylbenzimidazole, as a benzimidazole derivative, may interact with its targets by binding to them, thereby altering their function . For instance, when benzimidazole derivatives bind to Bcl-2, they can inhibit its function, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Based on the known effects of similar benzimidazole derivatives, it is likely that this compound affects pathways related to cell survival and death . For example, by inhibiting Bcl-2, it may trigger the intrinsic pathway of apoptosis, leading to the death of cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability
Result of Action
The molecular and cellular effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole are likely to be related to its ability to induce apoptosis in cancer cells . By inhibiting the function of Bcl-2, this compound may cause cancer cells to undergo programmed cell death, thereby inhibiting the growth of tumors .
Biochemische Analyse
Biochemical Properties
2-Propan-2-yl-1-prop-2-enylbenzimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial as it can influence the synthesis of other biologically active compounds. Additionally, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may interact with proteins involved in cellular signaling pathways, thereby modulating various biochemical processes.
Cellular Effects
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By altering kinase activity, 2-Propan-2-yl-1-prop-2-enylbenzimidazole can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, thereby affecting the transcription of specific genes.
Molecular Mechanism
At the molecular level, 2-Propan-2-yl-1-prop-2-enylbenzimidazole exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . For instance, 2-Propan-2-yl-1-prop-2-enylbenzimidazole may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products can also have biological activity, which may contribute to the observed effects. Long-term studies have indicated that 2-Propan-2-yl-1-prop-2-enylbenzimidazole can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have identified threshold doses beyond which the adverse effects become significant. These findings highlight the importance of dosage optimization in the therapeutic application of 2-Propan-2-yl-1-prop-2-enylbenzimidazole.
Metabolic Pathways
2-Propan-2-yl-1-prop-2-enylbenzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . These metabolic pathways can influence the overall biological activity of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, as well as its pharmacokinetic properties. Understanding these pathways is crucial for optimizing the use of this compound in various applications.
Transport and Distribution
The transport and distribution of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of 2-Propan-2-yl-1-prop-2-enylbenzimidazole can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
2-Propan-2-yl-1-prop-2-enylbenzimidazole exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Propan-2-yl-1-prop-2-enylbenzimidazole within these compartments can influence its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-propan-2-yl-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHIHSOPHLVJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381447.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381448.png)
![4-[4-(Benzyloxy)phenoxy]-2-phenylquinazoline](/img/structure/B381449.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381451.png)
![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)

![1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381456.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)
![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)


